Home > Products > Screening Compounds P2248 > Desthiazolylmethyl Ritonavir
Desthiazolylmethyl Ritonavir - 256328-82-2

Desthiazolylmethyl Ritonavir

Catalog Number: EVT-1439184
CAS Number: 256328-82-2
Molecular Formula: C33H43N5O4S
Molecular Weight: 605.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ritonavir

Compound Description: Ritonavir is a HIV-1 protease inhibitor widely used as a pharmacokinetic booster for other protease inhibitors. [] Ritonavir potently inhibits cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for drug metabolism. [] This inhibition increases the plasma concentrations of co-administered drugs, enhancing their efficacy and allowing for lower doses. [, , , , ]

Nirmatrelvir

Compound Description: Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). [, , ] It is highly effective in reducing severe COVID-19 outcomes when administered within five days of symptom onset. [, , , , , , , , , , , , ] Due to its rapid metabolism by CYP3A4, Nirmatrelvir is co-administered with Ritonavir to boost its plasma concentrations. [, , , , , , , , , , , , , , , , , , ]

Lopinavir

Compound Description: Lopinavir is another HIV-1 protease inhibitor often used in combination with Ritonavir. [, , , , , , , , ] Similar to Nirmatrelvir, Lopinavir's efficacy is enhanced by Ritonavir's CYP3A4 inhibitory properties. [, , , , , , , , ] While Lopinavir has shown some in vitro activity against SARS-CoV-2, clinical trials have yielded mixed results regarding its effectiveness in treating COVID-19. [, , , , , , ]

Overview

Desthiazolylmethyl Ritonavir is a synthetic analog of Ritonavir, which is primarily used as an inhibitor of the Human Immunodeficiency Virus (HIV) protease. This compound is notable for its potential applications in enhancing the efficacy of antiretroviral therapies. Ritonavir itself was originally developed to combat HIV but is now more commonly used as a booster for other protease inhibitors due to its ability to inhibit cytochrome P450-3A4, an enzyme that metabolizes many drugs.

Source

Desthiazolylmethyl Ritonavir is derived from Ritonavir, which was first synthesized by scientists at Abbott Laboratories. The compound is classified under the CAS Number 256328-82-2 and has been studied for its pharmacological properties and potential therapeutic applications in HIV treatment .

Classification

Desthiazolylmethyl Ritonavir falls under the category of antiviral agents, specifically as a protease inhibitor. It is part of a class of compounds that are designed to interfere with the replication of viruses by inhibiting specific enzymes necessary for viral maturation and proliferation.

Synthesis Analysis

Methods

The synthesis of Desthiazolylmethyl Ritonavir involves several chemical reactions that modify the original Ritonavir structure to enhance its therapeutic efficacy. The synthesis typically starts with a precursor derived from Ritonavir, which undergoes various modifications.

Technical Details

  1. Starting Material: The synthesis begins with Ritonavir or its analogs as the base compound.
  2. Reagents: Common reagents include thiazole derivatives and coupling agents that facilitate the formation of amide bonds.
  3. Steps:
    • Functionalization: The introduction of thiazole groups into the Ritonavir structure.
    • Coupling Reactions: Utilizing coupling agents to form stable amide linkages.
    • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

Desthiazolylmethyl Ritonavir retains the core structure of Ritonavir but includes additional thiazole moieties that enhance its binding affinity to the HIV protease enzyme. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions.

Data

  • Molecular Weight: Approximately 500 Da (exact value may vary based on specific structural modifications).
  • Molecular Formula: C27H38N4O5S (indicative structure).
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Desthiazolylmethyl Ritonavir primarily focus on modifying existing functional groups within the Ritonavir framework to improve its pharmacological properties.

Technical Details

  1. Amidation Reactions: Key reactions involve forming amides between carboxylic acids and amines, crucial for attaching thiazole groups.
  2. Reduction Reactions: Certain steps may involve reducing functional groups to achieve desired stereochemistry and reactivity.
  3. Cyclization: Some synthetic routes may include cyclization steps to form stable cyclic structures that enhance biological activity.
Mechanism of Action

Process

Desthiazolylmethyl Ritonavir functions by inhibiting HIV protease, a critical enzyme required for viral replication. By binding to the active site of this enzyme, it prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral maturation.

Data

  • Binding Affinity: The binding affinity of Desthiazolylmethyl Ritonavir to HIV protease is expected to be higher than that of Ritonavir due to structural modifications aimed at improving interaction with the enzyme.
  • Inhibition Constant: Specific values for inhibition constants (Ki) would need experimental determination but are anticipated to show enhanced potency compared to its predecessor.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under physiological conditions is crucial; modifications aim to enhance stability against metabolic degradation.
  • Reactivity: Reactivity profiles indicate potential interactions with biological macromolecules, enhancing its therapeutic index.
Applications

Scientific Uses

Desthiazolylmethyl Ritonavir has potential applications in:

  • Antiviral Therapy: As a potent HIV protease inhibitor, it can be used in combination therapies to improve treatment outcomes for patients with HIV/AIDS.
  • Research Tools: It may serve as a valuable tool in research settings for studying HIV protease dynamics and resistance mechanisms.
  • Drug Development: Further studies could explore its efficacy in treating other viral infections or enhancing the pharmacokinetic profiles of existing antiviral drugs.
Introduction to Desthiazolylmethyl Ritonavir in Medicinal Chemistry

Historical Evolution of Ritonavir Derivatives in Antiretroviral Therapy

Ritonavir’s initial development in 1996 marked a pivotal advancement in HIV treatment as a first-generation peptidomimetic protease inhibitor. Its pseudo-C2-symmetric structure—featuring dual thiazole rings—was engineered to maximize binding affinity to HIV-1 protease’s hydrophobic cavity. Early iterations like A-80987 demonstrated moderate antiviral activity but suboptimal bioavailability, prompting Abbott Laboratories to redesign the P3 and P2′ heterocyclic groups. This yielded ritonavir’s final structure, where terminal phenyl groups were replaced with pyridyl units to enhance water solubility. [3] [8] [5]

The discovery of ritonavir’s potent cytochrome P450 3A4 (CYP3A4) inhibition revolutionized its clinical utility. By the early 2000s, low-dose ritonavir (100–200 mg) was repurposed as a pharmacokinetic (PK) booster for co-administered PIs like lopinavir and darunavir. This paradigm shift reduced pill burdens and mitigated metabolic instability associated with early PI regimens. Subsequent derivatives, including desthiazolylmethyl ritonavir, emerged from targeted efforts to eliminate metabolic liabilities while preserving CYP3A4 inhibition—a cornerstone of modern antiretroviral boosting strategies. [5] [10]

Table 1: Key Structural Modifications in Ritonavir Derivatives

CompoundCore ModificationPrimary Impact
Ritonavir (Parent)Dual thiazolylmethyl groupsCYP3A4 inhibition; HIV protease binding
FosamprenavirPhosphoester prodrug of amprenavirEnhanced aqueous solubility
Desthiazolylmethyl RitonavirThiazole ring eliminationAltered metabolic stability; reduced off-target interactions

Rationale for Structural Modification: Thiazole Ring Elimination & Functional Implications

The elimination of the thiazole ring in desthiazolylmethyl ritonavir addresses specific limitations inherent to ritonavir’s original structure:

  • Metabolic Vulnerability: Thiazole rings undergo oxidative metabolism via CYP3A4/2D6, contributing to ritonavir’s autoinduction and complex drug–drug interaction profiles. Removal of this heterocycle potentially reduces irreversible CYP inhibition, streamlining its use as a PK enhancer. [5] [8]
  • Binding Efficiency: Molecular dynamics simulations suggest the thiazole rings contribute minimally to ritonavir’s binding to CYP3A4’s heme domain. Their excision may thus preserve PK boosting functionality while simplifying synthesis and reducing molecular weight. [7] [10]
  • Solubility Optimization: Though thiazole groups enhance lipophilicity, they limit aqueous solubility. Desthiazolylmethyl variants prioritize balanced hydrophilicity-lipophilicity coefficients (cLogP), facilitating formulation development. This aligns with earlier successes like fosamprenavir, where phosphate esterification dramatically improved solubility. [9] [6]

Peptidomimetic design principles further justify this modification. Classical protease inhibitors like saquinavir and nelfinavir incorporate non-cleavable transition-state mimics (e.g., hydroxyethylene), but their heterocyclic "caps" often introduce metabolic hotspots. Desthiazolylmethyl ritonavir exemplifies a shift toward minimalist scaffolds that retain only pharmacophoric elements essential for target engagement. [1] [7]

Position of Desthiazolylmethyl Ritonavir in the Protease Inhibitor Development Timeline

Protease inhibitor development has evolved through three distinct generations, with desthiazolylmethyl ritonavir representing a bridge between early peptidomimetics and contemporary covalent inhibitors:

  • First-Generation PIs (1995–2000): Characterized by high-dose peptidomimetics like saquinavir, ritonavir, and indinavir. These exhibited significant pill burdens and CYP3A4-driven interactions. Ritonavir’s initial 600 mg BID dosing underscored metabolic instability. [3] [10]
  • PK-Enhanced PIs (2000–2010): Low-dose ritonavir or cobicistat boosted next-generation PIs (e.g., darunavir, atazanavir). This era prioritized barrier-to-resistance over structural refinement. [10] [5]
  • Target-Optimized Derivatives (2010–Present): Includes desthiazolylmethyl ritonavir and covalent inhibitors like nirmatrelvir. These leverage rational design to eliminate non-essential moieties, balancing potency with metabolic neutrality. [7] [4]

Desthiazolylmethyl ritonavir’s elimination of the thiazole ring aligns with modern "warhead-focused" design seen in SARS-CoV-2 Mpro inhibitors. Unlike nirmatrelvir’s nitrile electrophile, however, it retains ritonavir’s non-covalent binding mechanism—prioritizing CYP modulation over direct antiviral activity. This positions it as a specialized pharmacokinetic tool rather than a standalone therapeutic. [4] [7]

Table 2: Generational Shift in Protease Inhibitor Design

GenerationRepresentative CompoundsDesign PhilosophyDesthiazolylmethyl Ritonavir’s Role
1st (Peptidomimetic)Saquinavir, RitonavirMaximize protease binding affinityParent scaffold
2nd (PK-Boosted)Darunavir/r, Lopinavir/rLeverage CYP inhibition for exposureDirect structural precursor
3rd (Target-Optimized)Nirmatrelvir, Desthiazolylmethyl RitonavirEliminate metabolic liabilitiesFinal optimized metabolite-sparing form

Properties

CAS Number

256328-82-2

Product Name

Desthiazolylmethyl Ritonavir

IUPAC Name

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

Molecular Formula

C33H43N5O4S

Molecular Weight

605.8 g/mol

InChI

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1

InChI Key

YIFUFODEQQNFLV-AMEOFWRWSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4

Synonyms

(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-N-[(1S)-1-[[(4S,5S)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-2-phenylethyl]-butanamide;

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.